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molecular formula C11H7Cl2NO2 B8653812 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrrole-2,5-dione CAS No. 79722-40-0

3-(3,4-dichlorophenyl)-1-methyl-1H-pyrrole-2,5-dione

Cat. No. B8653812
M. Wt: 256.08 g/mol
InChI Key: XCCHYMZJYWGLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04529736

Procedure details

A 162 g portion of 3,4-dichloroaniline was reacted with 111 g of N-methylmaleimide as described in Example 6, giving 112 g of 2-(3,4-dichlorophenyl)-N-methylmaleimide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])N.[CH3:10][N:11]1[C:15](=[O:16])[CH:14]=[CH:13][C:12]1=[O:17]>>[Cl:1][C:2]1[CH:3]=[C:4]([C:13]2[C:12]([N:11]([CH3:10])[C:15](=[O:16])[CH:14]=2)=[O:17])[CH:6]=[CH:7][C:8]=1[Cl:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Name
Quantity
111 g
Type
reactant
Smiles
CN1C(C=CC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C=1C(=O)N(C(C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 112 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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